Comparative Synthesis Yield: 2-(Bromomethyl)-6-fluoronaphthalene vs. 6-Bromo-2-(bromomethyl)naphthalene
In the radical bromination step from the respective 2-methyl-6-halonaphthalene precursors, 2-(bromomethyl)-6-fluoronaphthalene is obtained in 82% yield, while the analogous bromo-derivative 6-bromo-2-(bromomethyl)naphthalene is obtained in 80% yield under comparable conditions [1]. The marginal yield difference (2%) indicates that the fluorine substituent does not negatively impact the efficiency of the key bromination step relative to bromine.
| Evidence Dimension | Synthesis yield (radical bromination step) |
|---|---|
| Target Compound Data | 82% |
| Comparator Or Baseline | 6-Bromo-2-(bromomethyl)naphthalene: 80% |
| Quantified Difference | +2% (not statistically significant) |
| Conditions | Radical bromination of 2-methyl-6-fluoronaphthalene with Br2 under illumination with a 100-W lamp at 210°C for 15 min |
Why This Matters
This demonstrates that the fluorine atom does not impede the critical synthetic step, ensuring comparable process efficiency for scale-up.
- [1] Dioxole. Share an extended knowledge of a compound : 305798-02-1. Describes synthesis of 2-(bromomethyl)-6-fluoronaphthalene in 82% yield and 6-bromo-2-(bromomethyl)naphthalene in 80% yield from respective precursors. View Source
